Pentetreotide

Descripción

an indium-labelled somatostatin analog for imaging of somatostatin receptor positive tumours; OctreoScan is tradename for indium In 111 this compound

Propiedades

IUPAC Name |

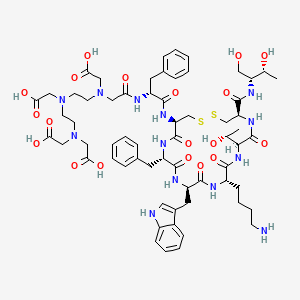

2-[2-[[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-16-benzyl-4-[[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamoyl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H87N13O19S2/c1-37(78)48(34-77)70-62(94)50-36-97-96-35-49(71-58(90)45(25-39-13-5-3-6-14-39)66-51(80)29-75(31-53(83)84)23-21-74(30-52(81)82)22-24-76(32-54(85)86)33-55(87)88)61(93)68-46(26-40-15-7-4-8-16-40)59(91)69-47(27-41-28-65-43-18-10-9-17-42(41)43)60(92)67-44(19-11-12-20-64)57(89)73-56(38(2)79)63(95)72-50/h3-10,13-18,28,37-38,44-50,56,65,77-79H,11-12,19-27,29-36,64H2,1-2H3,(H,66,80)(H,67,92)(H,68,93)(H,69,91)(H,70,94)(H,71,90)(H,72,95)(H,73,89)(H,81,82)(H,83,84)(H,85,86)(H,87,88)/t37-,38-,44+,45-,46+,47-,48-,49+,50+,56+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNLWNYCFDMAZCB-HUVROIHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CO)C(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@H](CO)[C@@H](C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H87N13O19S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1394.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138661-02-6 | |

| Record name | Pentetreotide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138661026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentetreotide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12602 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PENTETREOTIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G083B71P98 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Pentetreotide in Neuroendocrine Tumors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentetreotide, a synthetic octapeptide analog of somatostatin, is a cornerstone in the diagnosis and therapy of neuroendocrine tumors (NETs). Its clinical utility is rooted in its high-affinity binding to somatostatin receptors (SSTRs), particularly subtype 2 (SSTR2), which are markedly overexpressed on the cell surface of many NETs. This guide provides a comprehensive technical overview of the molecular mechanism of action of this compound, detailing its interaction with SSTRs, the subsequent intracellular signaling cascades, and its application in nuclear medicine. Quantitative binding affinity data, detailed experimental protocols, and visualizations of key pathways and workflows are presented to support advanced research and drug development in this field.

Molecular Target: The Somatostatin Receptor

The primary molecular target of this compound is the family of G-protein coupled somatostatin receptors (SSTRs), of which five subtypes (SSTR1-SSTR5) have been identified.[1] Neuroendocrine tumors exhibit a high density of these receptors, with SSTR2 being the most predominantly expressed subtype in the majority of NETs, including carcinoids and pancreatic neuroendocrine tumors.[2][3] This overexpression provides a basis for the targeted application of somatostatin analogs like this compound.

This compound is a synthetic derivative of octreotide, designed for chelation with a radionuclide, most commonly Indium-111 (¹¹¹In).[4][5] The this compound moiety selectively binds to SSTRs, with a particularly high affinity for the SSTR2 subtype. It also demonstrates a lower affinity for SSTR3 and SSTR5. This binding specificity is crucial for its diagnostic and therapeutic efficacy.

Quantitative Binding Affinity

The binding affinity of this compound and its parent compound, octreotide, to the five human SSTR subtypes has been quantified through in vitro radioligand binding assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a ligand's ability to displace a radiolabeled competitor from the receptor, with lower values indicating higher affinity.

| Somatostatin Receptor Subtype | Binding Affinity (IC50, nM) of Octreotide |

| SSTR1 | >1000 |

| SSTR2 | 0.2 - 2.5 |

| SSTR3 | Moderate Affinity |

| SSTR4 | >100 |

| SSTR5 | Lower affinity than SSTR2 |

Note: Data is for Octreotide, the parent compound of this compound. It is assumed that this compound exhibits a similar binding profile.

Signaling Pathways and Cellular Effects

Upon binding of this compound to SSTR2, a conformational change is induced in the receptor, leading to the activation of intracellular signaling pathways that are predominantly inhibitory. These cascades culminate in the anti-proliferative and anti-secretory effects observed in neuroendocrine tumor cells.

Inhibition of Adenylyl Cyclase and Hormone Secretion

SSTR2 is coupled to inhibitory G-proteins (Gi/o). Activation of SSTR2 by this compound leads to the inhibition of the enzyme adenylyl cyclase. This, in turn, decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). A reduction in cAMP levels leads to a decrease in intracellular calcium (Ca2+), which is a critical step in inhibiting the secretion of hormones and bioactive amines from neuroendocrine tumor cells.

Anti-proliferative Effects

The binding of this compound to SSTRs also triggers anti-proliferative signaling. This is mediated through the activation of protein tyrosine phosphatases (PTPs), such as SHP-1 and SHP-2. Activation of these phosphatases leads to the dephosphorylation and inactivation of key kinases involved in cell growth and proliferation, including those in the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways. This ultimately results in cell cycle arrest and the induction of apoptosis.

This compound-SSTR2 Signaling Cascade.

Applications in Nuclear Medicine

The high-affinity binding of this compound to SSTR2-expressing neuroendocrine tumors is leveraged in two primary clinical applications: diagnostic imaging and peptide receptor radionuclide therapy (PRRT).

Diagnostic Imaging: Scintigraphy and SPECT

When chelated with Indium-111 (¹¹¹In), this compound becomes a radiopharmaceutical agent used for somatostatin receptor scintigraphy (SRS), often employing Single Photon Emission Computed Tomography (SPECT). Following intravenous administration, ¹¹¹In-pentetreotide circulates and accumulates at sites of high SSTR expression. The gamma rays emitted by ¹¹¹In are detected by a gamma camera, allowing for the visualization of the primary tumor and any metastatic lesions.

Peptide Receptor Radionuclide Therapy (PRRT)

By chelating this compound with a therapeutic radionuclide, such as Lutetium-177 (¹⁷⁷Lu) or Yttrium-90 (⁹⁰Y), it can be used for PRRT. This approach delivers targeted radiation directly to the tumor cells that express SSTRs, thereby minimizing damage to surrounding healthy tissues. High-dose ¹¹¹In-pentetreotide has also been investigated for its therapeutic potential.

Experimental Protocols

In Vitro Radioligand Binding Assay

This protocol outlines a competitive inhibition binding assay to determine the affinity of a test compound for a specific SSTR subtype.

-

Membrane Preparation:

-

Culture cells engineered to express a single human SSTR subtype (e.g., HEK-293 cells transfected with the SSTR2 gene).

-

Harvest the cells and homogenize them in a cold lysis buffer containing protease inhibitors.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Resuspend the membrane pellet in a suitable assay buffer.

-

-

Competitive Binding Assay:

-

In a 96-well plate, add a constant concentration of a radiolabeled ligand with known high affinity for the SSTR subtype of interest (e.g., [¹²⁵I]-Tyr³-octreotide).

-

Add increasing concentrations of the unlabeled test compound (e.g., this compound).

-

Add the prepared cell membranes to initiate the binding reaction.

-

Incubate the plate at a controlled temperature for a specific duration to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter, which traps the membranes while allowing the unbound ligand to pass through.

-

Wash the filters with cold assay buffer to remove non-specifically bound radioligand.

-

-

Data Analysis:

-

Quantify the radioactivity retained on the filters using a gamma counter.

-

Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the inhibition constant (Ki) from the IC50 using the Cheng-Prusoff equation.

-

Workflow for a Radioligand Binding Assay.

In Vivo SPECT Imaging Protocol

This protocol provides a general outline for performing ¹¹¹In-pentetreotide SPECT imaging in patients with neuroendocrine tumors.

-

Patient Preparation:

-

Ensure the patient is well-hydrated.

-

If the patient is receiving long-acting somatostatin analog therapy, consider the timing of the injection to minimize interference with receptor binding.

-

Administer a mild laxative to reduce bowel activity, which can interfere with abdominal imaging.

-

-

Radiopharmaceutical Administration:

-

Administer approximately 222 MBq (6 mCi) of ¹¹¹In-pentetreotide intravenously.

-

-

Image Acquisition:

-

Acquire whole-body planar and SPECT images at 24 hours post-injection.

-

Additional imaging at 4 hours and/or 48 hours may be performed to clarify findings, particularly in the abdomen.

-

For SPECT, use a dual-head gamma camera with medium-energy collimators.

-

Acquire data over 360 degrees with a specified number of projections.

-

-

Image Reconstruction and Analysis:

-

Reconstruct the SPECT data using an appropriate algorithm (e.g., filtered backprojection or iterative reconstruction) with attenuation correction.

-

Review the images in conjunction with anatomical imaging (CT or MRI) for accurate localization of areas of radiotracer uptake.

-

Interpret the images based on the known biodistribution of ¹¹¹In-pentetreotide and the patient's clinical history.

-

Clinical Efficacy Data

Clinical studies have evaluated the efficacy of high-activity ¹¹¹In-pentetreotide therapy in patients with disseminated neuroendocrine tumors.

| Study Endpoint | Result |

| Disease Progression at 6 months | 30% of patients |

| Disease Progression at 12 months | 56% of patients |

| Disease Progression at 18 months | 69% of patients |

| Mean Progression-Free Survival | 12.25 months (median, 9 months) |

| Mean Survival (for those who survived 6 months post-treatment) | 15.75 months (median, 16 months) |

Data from a retrospective review of 16 patients treated with high-activity ¹¹¹In-pentetreotide.

Conclusion

This compound's mechanism of action in neuroendocrine tumors is a well-defined example of targeted molecular medicine. Its high affinity for SSTR2, coupled with the downstream inhibitory signaling pathways it activates, provides a solid foundation for its use in both diagnostic imaging and radionuclide therapy. A thorough understanding of its binding characteristics, the intricacies of the signaling cascades, and the standardized protocols for its use are essential for ongoing research and the development of novel therapeutic strategies for neuroendocrine tumors.

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. Hi-Affi™ In Vitro Cell based Somatostatin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Neuroendocrine Tumor Imaging and Therapy | Radiology Key [radiologykey.com]

Pentetreotide's Affinity for Somatostatin Receptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of pentetreotide for the five known somatostatin receptor subtypes (SSTR1-SSTR5). This compound, a synthetic analogue of somatostatin, is a crucial component in diagnostic imaging and therapy for neuroendocrine tumors (NETs) due to its specific binding characteristics. This document details its receptor binding profile, the experimental methods used for its characterization, and the subsequent intracellular signaling cascades.

This compound Binding Affinity Profile

This compound exhibits a distinct binding profile, showing a high affinity for SSTR2, a moderate to low affinity for SSTR5 and SSTR3, and negligible affinity for SSTR1 and SSTR4. This selectivity is fundamental to its clinical utility, particularly in targeting tumors that overexpress the SSTR2 subtype. The binding affinities are typically determined through competitive radioligand binding assays and are expressed as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki). While specific Ki values for this compound can vary slightly between studies, the general profile is consistent. The data presented below for the closely related analogue, octreotide, is highly indicative of this compound's binding characteristics.

| Receptor Subtype | Binding Affinity (IC50, nM) |

| SSTR1 | >1000 |

| SSTR2 | 0.6 - 5.0 |

| SSTR3 | 50 - 200 |

| SSTR4 | >1000 |

| SSTR5 | 15 - 50 |

Note: The IC50 values are based on data for octreotide, a closely related somatostatin analogue with a comparable binding profile to this compound.[1]

Experimental Protocols: Radioligand Binding Assay

The determination of this compound's binding affinity for somatostatin receptor subtypes is primarily achieved through competitive radioligand binding assays.[2][3] This method measures the ability of unlabeled this compound to displace a radiolabeled ligand from the receptors.

Materials and Reagents

-

Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably transfected to express a single human somatostatin receptor subtype (SSTR1, SSTR2, SSTR3, SSTR4, or SSTR5).

-

Radioligand: A high-affinity radiolabeled somatostatin analogue, typically [125I-Tyr11]-Somatostatin-14 or a subtype-selective radioligand.

-

Unlabeled Ligand: this compound of high purity.

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing bovine serum albumin (BSA), MgCl2, and protease inhibitors.

-

Washing Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail: A liquid scintillation cocktail compatible with the chosen radioisotope.

-

Instrumentation: Gamma counter or liquid scintillation counter.

Experimental Workflow

The following diagram outlines the typical workflow for a competitive radioligand binding assay.

Detailed Methodology

-

Cell Culture and Membrane Preparation:

-

Culture the specific SSTR-expressing cell line to a high density.

-

Harvest the cells and homogenize them in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Competitive Binding Assay:

-

In a multi-well plate, add a fixed amount of the cell membrane preparation to each well.

-

Add a fixed concentration of the radioligand to each well.

-

Add varying concentrations of unlabeled this compound to the wells. Include wells with no unlabeled ligand (total binding) and wells with a high concentration of a non-radiolabeled universal somatostatin analogue (non-specific binding).

-

Incubate the plate at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold washing buffer to remove any unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma or scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from all other measurements to obtain specific binding.

-

Plot the specific binding as a function of the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

-

Signaling Pathways Activated by this compound

Somatostatin receptors, including the SSTR2 subtype to which this compound primarily binds, are G-protein coupled receptors (GPCRs).[4] Upon binding of this compound, SSTR2 undergoes a conformational change that activates intracellular signaling pathways, predominantly through inhibitory G-proteins (Gi/o).[5]

The activation of Gi/o proteins by the this compound-SSTR2 complex leads to a cascade of intracellular events:

-

Inhibition of Adenylyl Cyclase: The activated α-subunit of the Gi protein inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).

-

Modulation of Ion Channels: The βγ-subunits of the activated G-protein can directly interact with and modulate the activity of ion channels. This typically results in the activation of inwardly rectifying potassium (K+) channels, leading to hyperpolarization of the cell membrane, and the inhibition of voltage-gated calcium (Ca2+) channels, which reduces calcium influx.

These signaling events collectively contribute to the physiological effects of this compound, which include the inhibition of hormone secretion and the suppression of cell proliferation in neuroendocrine tumors.

The following diagram illustrates the primary signaling pathway initiated by this compound binding to SSTR2.

References

- 1. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. cusabio.com [cusabio.com]

- 5. Interaction of somatostatin receptors with G proteins and cellular effector systems - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of Pentetreotide: A Technical Guide to a Pioneer in Neuroendocrine Tumor Imaging

An In-depth Exploration of the Discovery, Mechanism, and Clinical Application of 111In-Pentetreotide (OctreoScan®) for Medical Imaging

The development of Pentetreotide, commercially known as OctreoScan®, marked a significant milestone in the field of nuclear medicine, providing a targeted molecular imaging agent that revolutionized the diagnosis and management of neuroendocrine tumors (NETs). This technical guide provides a comprehensive overview of the discovery, development, and application of this compound for medical imaging, with a focus on the core scientific principles and methodologies for researchers, scientists, and drug development professionals.

From Somatostatin to a Targeted Radiopharmaceutical: The Discovery and Rationale

The journey to this compound began with the understanding of the physiological role of somatostatin, a naturally occurring peptide hormone that regulates the endocrine system by binding to somatostatin receptors (SSTRs) present on the surface of various cells.[1] Crucially, many neuroendocrine tumors overexpress these receptors, particularly the SSTR2 subtype, presenting a unique target for diagnostic imaging.[1][2]

The initial attempts to utilize this for imaging involved radioiodinated analogs of somatostatin, such as [123I-Tyr3]-octreotide.[3][4] However, this early radiopharmaceutical exhibited significant drawbacks, including high biliary excretion which led to concentrated intestinal accumulation of radioactivity, hampering the interpretation of abdominal images. This necessitated the development of a more stable and effective agent.

The breakthrough came with the development of this compound, a synthetic octapeptide analog of somatostatin. This molecule was ingeniously modified by conjugation with diethylenetriaminepentaacetic acid (DTPA), a chelating agent. This modification allowed for the stable labeling of the peptide with the gamma-emitting radionuclide Indium-111 (111In). The resulting radiopharmaceutical, 111In-pentetreotide, demonstrated superior imaging characteristics, including rapid blood clearance, predominantly renal excretion (approximately 85% within 24 hours), and a lower degree of intestinal excretion, leading to clearer images of the abdominal region.

Mechanism of Action: Targeting the Somatostatin Receptor

The diagnostic efficacy of this compound lies in its high-affinity binding to somatostatin receptors, primarily the SSTR2 subtype, and to a lesser extent, SSTR3 and SSTR5. Once administered intravenously, 111In-pentetreotide circulates throughout the body and binds to these receptors on the surface of NET cells.

The process of cellular uptake involves receptor-mediated endocytosis, where the radiopharmaceutical-receptor complex is internalized by the cell. Following internalization, the complex is initially localized within lysosomes and subsequently, the radiolabeled metabolite, 111In-DTPA-D-Phe, can be found in the perinuclear region and even within the nucleus. The emitted gamma rays from the decaying Indium-111 are then detected by a gamma camera, allowing for the visualization of tumor localization and burden through a technique known as Somatostatin Receptor Scintigraphy (SRS) or OctreoScan®.

The following diagram illustrates the signaling pathway of this compound binding and internalization:

Caption: this compound binding to SSTR2, internalization, and intracellular trafficking.

Quantitative Data: Receptor Binding and Clinical Performance

The successful application of this compound is underpinned by its favorable binding affinity for somatostatin receptors and its clinical performance in detecting various tumors.

| Parameter | Value/Range | Receptor Subtype(s) | Reference(s) |

| Binding Affinity | High Affinity | SSTR2 | |

| Lower Affinity | SSTR3, SSTR5 | ||

| Tumor Detection Rate | |||

| Carcinoid Tumors | 86% - 96% | Predominantly SSTR2 | |

| Gastrinomas | High Sensitivity | Predominantly SSTR2 | |

| Paragangliomas | 94% - 95% | Predominantly SSTR2 | |

| Pheochromocytomas | 86% - 100% | Variable | |

| Meningiomas | ~100% | SSTR2 | |

| Small Cell Lung Cancer | 80% - 100% | SSTR2 | |

| Insulinomas | Lower Sensitivity (40-75%) | Variable | |

| Medullary Thyroid Carcinoma | Intermediate Sensitivity (40-75%) | Variable |

Experimental Protocols

Radiolabeling of this compound with Indium-111

The preparation of 111In-pentetreotide is a straightforward, single-step process.

Materials:

-

This compound kit (containing this compound, gentisic acid, and a buffer)

-

Indium (111In) chloride solution

-

Sterile, pyrogen-free water for injection

-

0.9% Sodium Chloride for injection

-

Radiopharmacy quality control equipment (e.g., ITLC, HPLC)

Procedure:

-

Reconstitute the vial containing the lyophilized this compound with a specific volume of sterile water for injection as per the manufacturer's instructions.

-

Aseptically add the required activity of Indium (111In) chloride solution to the reconstituted this compound vial.

-

Gently agitate the vial to ensure complete mixing.

-

Allow the reaction to proceed at room temperature for the recommended incubation time (typically 10-30 minutes).

-

Perform radiochemical purity testing using instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC) to ensure that the percentage of 111In bound to this compound is greater than 95%.

-

The final product should be a clear, colorless solution, ready for intravenous administration.

The following diagram outlines the radiolabeling workflow:

Caption: Workflow for the radiolabeling of this compound with Indium-111.

In Vitro Somatostatin Receptor Binding Assay

This protocol is a generalized representation of a competitive binding assay to determine the affinity of this compound for somatostatin receptors.

Materials:

-

Cell lines or tissue homogenates expressing somatostatin receptors (e.g., CHO-K1 cells transfected with human SSTR subtypes).

-

Radiolabeled somatostatin analog (e.g., 125I-[Tyr11]-SRIF-14) as the radioligand.

-

Unlabeled this compound as the competitor.

-

Binding buffer (e.g., 50 mM HEPES, pH 7.4, containing 5 mM MgCl2, 1% BSA, and protease inhibitors).

-

Scintillation fluid and a beta counter.

Procedure:

-

Prepare serial dilutions of unlabeled this compound.

-

In a series of tubes, add a constant amount of cell membrane preparation, a fixed concentration of the radioligand, and increasing concentrations of unlabeled this compound.

-

Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled somatostatin).

-

Incubate the tubes at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioactivity.

-

Measure the radioactivity retained on the filters using a beta counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

Clinical Imaging Protocol: Somatostatin Receptor Scintigraphy (OctreoScan®)

This is a typical protocol for performing an OctreoScan®.

Patient Preparation:

-

Discontinue long-acting somatostatin analog therapy for 3-4 weeks and short-acting analogs for at least 24 hours prior to the scan, if clinically feasible, to avoid receptor blockade.

-

Administer laxatives to reduce intestinal activity.

Radiopharmaceutical Administration:

-

Administer a dose of approximately 111-222 MBq (3-6 mCi) of 111In-pentetreotide intravenously.

Imaging Acquisition:

-

Acquire planar whole-body images at 4, 24, and sometimes 48 hours post-injection.

-

Perform Single Photon Emission Computed Tomography (SPECT) imaging of the abdomen and any other areas of interest, typically at 24 hours post-injection, to improve localization and differentiate physiological from pathological uptake.

Image Interpretation:

-

Physiological uptake is normally seen in the spleen, kidneys, liver, pituitary gland, and thyroid gland. The urinary bladder and bowel will also be visualized due to excretion.

-

Focal areas of increased uptake that are not consistent with physiological distribution are considered indicative of somatostatin receptor-positive tissue, such as a neuroendocrine tumor.

The logical relationship for patient management using OctreoScan® is depicted below:

Caption: Logical flow of patient management following an OctreoScan®.

Evolution and Future Perspectives

While 111In-pentetreotide scintigraphy was the gold standard for imaging NETs for many years, the field has continued to evolve. The development of PET/CT imaging with Gallium-68 (68Ga) labeled somatostatin analogs, such as 68Ga-DOTATATE and 68Ga-DOTATOC, has offered higher resolution, better sensitivity, and faster imaging times. These agents have largely replaced this compound in clinical practice where available.

Nevertheless, the development of this compound was a pivotal moment in nuclear medicine. It established the principle of peptide receptor imaging and paved the way for the development of peptide receptor radionuclide therapy (PRRT), where somatostatin analogs are labeled with therapeutic radionuclides like Lutetium-177 to deliver targeted radiation to tumors. The legacy of this compound continues to influence the development of new theranostic agents for a variety of cancers.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Indium-111 Pentetreotide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indium-111 (¹¹¹In) Pentetreotide is a radiopharmaceutical agent primarily used in nuclear medicine for the scintigraphic localization of neuroendocrine tumors (NETs) and other tumors that overexpress somatostatin receptors (SSTRs).[1][2] Marketed under the brand name OctreoScan™, it consists of the radionuclide Indium-111 chelated to this compound.[3] this compound is a synthetic octapeptide analog of the natural hormone somatostatin, conjugated to the chelating agent diethylenetriaminepentaacetic acid (DTPA).[4][5] This guide provides a comprehensive overview of the core physical and chemical properties of ¹¹¹In-Pentetreotide, detailed experimental protocols for its quality control, and a visualization of its mechanism of action.

Physical Properties

The physical characteristics of ¹¹¹In-Pentetreotide are dictated by the radionuclide Indium-111. These properties are fundamental to its detection in medical imaging and inform radiation safety and dosimetry calculations.

Radionuclidic Properties of Indium-111

Indium-111 is a cyclotron-produced radionuclide that decays via electron capture to stable Cadmium-111. Its decay characteristics are well-suited for single-photon emission computed tomography (SPECT) imaging.

| Property | Value |

| Half-Life | 2.80 days (67.3 hours) |

| Decay Mode | Electron Capture (100%) |

| Primary Gamma Emissions | 171.3 keV (91% abundance) |

| 245.4 keV (94% abundance) | |

| Other Emissions | Auger and Conversion Electrons |

| X-rays (~23 keV) | |

| Production | Cyclotron, typically via ¹¹²Cd(p,2n)¹¹¹In reaction |

Chemical Properties and Formulation

¹¹¹In-Pentetreotide is a complex formed by the stable chelation of the In³⁺ ion by the DTPA moiety, which is covalently linked to the octreotide peptide analog.

Structure and Composition

-

Chemical Name : Indium (¹¹¹In) chelate of N-[[4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecan-1-yl]acetyl]-D-phenylalanyl-L-cysteinyl-L-phenylalanyl-D-tryptophyl-L-lysyl-L-threonyl-L-cysteinyl-L-threoninol cyclic (2→7) disulfide.

-

Molecular Formula : C₆₃H₈₄¹¹¹InN₁₃O₁₉S₂

-

Molecular Weight : Approximately 1502.5 g/mol (Varies slightly based on specific formulation). Another source indicates a molecular weight of 1472.4 g/mol .

The this compound molecule is an analog of somatostatin, optimized for a longer biological half-life and high binding affinity for specific somatostatin receptor subtypes. The DTPA chelator provides a stable cage for the Indium-111 ion, preventing its release in vivo.

Formulation and Stability

¹¹¹In-Pentetreotide is typically supplied as a kit for radiopharmaceutical preparation, containing two vials:

-

Vial A (Reaction Vial) : A lyophilized powder containing 10 µg of this compound, along with stabilizing agents such as gentisic acid, trisodium citrate, citric acid, and inositol.

-

Vial B (Radionuclide Vial) : A sterile solution of Indium In-111 Chloride in dilute hydrochloric acid (0.02N HCl).

The final reconstituted solution has a pH between 3.8 and 4.3. The prepared radiopharmaceutical should be used within 6 hours of preparation to ensure its stability and radiochemical purity.

| Property | Specification |

| Appearance | Clear, colorless solution, free of particulate matter |

| pH of Final Solution | 3.8 - 4.3 |

| Radiochemical Purity | ≥ 90% |

| Shelf-life (Post-reconstitution) | 6 hours |

Receptor Binding Affinity

The clinical efficacy of ¹¹¹In-Pentetreotide is derived from its high affinity for somatostatin receptors, which are overexpressed on the surface of many neuroendocrine tumors.

-

Primary Targets : Binds with high affinity to somatostatin receptor subtypes 2 (SST2) and 5 (SST5).

-

Lower Affinity : Shows lower binding affinity for SST3.

Experimental Protocols

Rigorous quality control is essential to ensure the safety and efficacy of the radiopharmaceutical. The primary quality control test is the determination of radiochemical purity (RCP).

Determination of Radiochemical Purity (RCP)

RCP testing verifies the percentage of ¹¹¹In that is successfully chelated to this compound versus the amount present as free ¹¹¹In or other impurities. The accepted minimum RCP is 90%.

Method 1: Thin-Layer Chromatography (TLC)

This is a common method for RCP determination in clinical settings.

-

Stationary Phase : Silica gel-impregnated glass fiber sheets (ITLC-SG).

-

Mobile Phase : 0.1 M Sodium Citrate solution, pH 5.0.

-

Procedure :

-

Apply a small spot (1-5 µL) of the prepared ¹¹¹In-Pentetreotide solution approximately 1 cm from the bottom of the TLC strip.

-

Develop the chromatogram by placing the strip in a chromatography tank containing the mobile phase, ensuring the initial spot remains above the solvent level.

-

Allow the solvent front to migrate near the top of the strip.

-

Remove the strip and let it dry.

-

Determine the distribution of radioactivity using a radioactivity scanner or by cutting the strip into sections and counting them in a gamma counter.

-

-

Interpretation :

-

¹¹¹In-Pentetreotide : Remains at the origin (Rf = 0.0).

-

Free ¹¹¹In-Citrate Complex : Migrates with the solvent front (Rf = 1.0).

-

-

Calculation : RCP (%) = [Counts at Origin / (Counts at Origin + Counts at Solvent Front)] x 100

Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC provides a more precise and quantitative analysis of radiochemical purity.

-

Column : C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm).

-

Mobile Phase : A gradient system is typically used.

-

Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA).

-

Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

-

-

Flow Rate : 1.0 mL/min.

-

Detection : In-line radioactivity detector (e.g., NaI scintillation) followed by a UV detector (220 nm).

-

Procedure :

-

Equilibrate the column with the initial mobile phase conditions.

-

Inject a small volume (10-20 µL) of the sample.

-

Run the gradient program to separate the components.

-

Integrate the peaks from the radioactivity detector to determine the relative percentage of each component.

-

-

Interpretation : The retention time of the ¹¹¹In-Pentetreotide peak is compared to a reference standard. Peaks corresponding to free ¹¹¹In and other impurities will have different retention times.

Visualizations

Conceptual Structure of ¹¹¹In-Pentetreotide

The following diagram illustrates the key components of the ¹¹¹In-Pentetreotide complex.

Caption: Schematic of the ¹¹¹In-Pentetreotide radiopharmaceutical.

Experimental Workflow for Quality Control

This diagram outlines the standard workflow for the quality control testing of a newly prepared batch of ¹¹¹In-Pentetreotide.

Caption: Quality control workflow for ¹¹¹In-Pentetreotide.

Biological Mechanism of Action and Imaging

The following diagram illustrates the biological pathway of ¹¹¹In-Pentetreotide from administration to tumor localization and imaging.

Caption: Biological pathway and imaging principle of ¹¹¹In-Pentetreotide.

References

- 1. Production and Quality Control of Indium-111 this compound Radiopharmaceutical in Iran [jonsat.nstri.ir]

- 2. researchgate.net [researchgate.net]

- 3. radiopaedia.org [radiopaedia.org]

- 4. Indium In-111 this compound | C62H80InN12O19S2- | CID 76871863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

An In-Depth Technical Guide on the Biological Half-Life of Indium-111 Pentetreotide In Vivo

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological half-life of Indium-111 (¹¹¹In) pentetreotide, a radiopharmaceutical agent widely used for the scintigraphic localization of neuroendocrine tumors expressing somatostatin receptors. This document details the pharmacokinetic properties, experimental methodologies for half-life determination, and the underlying biological signaling pathways.

Quantitative Data on the Biological Half-Life

The biological half-life of ¹¹¹In-pentetreotide is a critical parameter for dosimetry calculations and for optimizing imaging protocols. The clearance of ¹¹¹In-pentetreotide from the body is relatively rapid. The agent is primarily cleared from the blood and excreted through the kidneys.

| Parameter | Value | Reference(s) |

| Biological Half-Life | 6 hours | [1][2][3][4][5] |

| Plasma Clearance | One-third of the injected dose remains in the blood pool at 10 minutes post-injection. By 20 hours, only about 1% of the radioactive dose is found in the blood. | |

| Urinary Excretion | Approximately 50% of the injected dose is recovered in the urine within 6 hours. | |

| 85% is recovered in the urine within the first 24 hours. | ||

| Over 90% is recovered in the urine by two days. | ||

| Fecal Excretion | Less than 2% of the injected dose is recovered in feces within three days, indicating that hepatobiliary excretion is a minor route of elimination. | |

| Effective Half-Life | The maximum effective half-life is reported to be 10 hours. |

Experimental Protocols for Determining Biological Half-Life

The determination of the biological half-life of ¹¹¹In-pentetreotide in vivo involves a series of steps from radiopharmaceutical preparation to data analysis. The following is a generalized protocol synthesized from common practices in biodistribution studies.

2.1. Radiopharmaceutical Preparation

-

Kit Preparation : Indium In-111 this compound is typically prepared from a kit containing this compound and a buffering agent.

-

Radiolabeling : Aseptically add a sterile, non-pyrogenic solution of Indium-111 chloride to the vial containing this compound. The indium-111 reacts with the diethylenetriaminepentaacetic acid (DTPA) moiety of this compound to form the stable chelate, ¹¹¹In-pentetreotide.

-

Quality Control : Before administration, the radiochemical purity of the preparation must be assessed, typically by chromatography. A radiochemical purity of greater than 90% is generally required.

2.2. Subject Preparation and Administration

-

Hydration : Subjects should be well-hydrated before and after the administration of ¹¹¹In-pentetreotide to ensure rapid renal clearance and to minimize radiation dose to the bladder.

-

Bowel Preparation : Laxatives may be administered to reduce bowel activity, which can sometimes interfere with abdominal imaging.

-

Administration : A known activity of ¹¹¹In-pentetreotide is administered intravenously. The standard diagnostic dose for planar imaging is typically around 111 MBq (3 mCi), and for SPECT imaging, it is 222 MBq (6 mCi).

2.3. Data Acquisition

-

Imaging : Whole-body scintigraphic images are acquired at multiple time points post-injection. Common imaging times are 4, 24, and sometimes 48 hours. This allows for the assessment of the biodistribution and clearance of the radiopharmaceutical.

-

Blood Sampling : Serial blood samples are collected at various times post-injection to determine the rate of clearance from the plasma.

-

Excreta Collection : Urine and feces are collected over a period of 2 to 3 days to quantify the amount of radioactivity excreted.

2.4. Data Analysis

-

Image Analysis : Regions of interest (ROIs) are drawn over major organs (liver, spleen, kidneys, etc.) and the whole body on the scintigraphic images to quantify the amount of radioactivity in each at the different time points.

-

Activity Measurement : The radioactivity in blood, urine, and fecal samples is measured using a calibrated gamma counter.

-

Half-Life Calculation : The biological half-life is determined by plotting the decay-corrected activity in the whole body or specific organs over time and fitting the data to an exponential decay model. The time it takes for the activity to reduce by half is the biological half-life. The effective half-life is calculated from the physical half-life of ¹¹¹In (approximately 2.8 days) and the biological half-life.

Visualization of Pathways and Workflows

3.1. Somatostatin Receptor Signaling Pathway

Indium-111 this compound is an analog of somatostatin and exerts its effects by binding to somatostatin receptors (SSTRs), primarily subtypes 2 and 5, which are overexpressed in many neuroendocrine tumors. The binding of ¹¹¹In-pentetreotide to these G-protein coupled receptors initiates a cascade of intracellular events.

Caption: Somatostatin receptor signaling cascade initiated by ¹¹¹In-pentetreotide.

3.2. Experimental Workflow for Biological Half-Life Determination

The following diagram outlines the logical flow of an experiment to determine the biological half-life of ¹¹¹In-pentetreotide.

Caption: Workflow for determining the biological half-life of ¹¹¹In-pentetreotide.

References

- 1. OctreoscanTM (Kit for the Preparation of Indium In 111 this compound Injection) Diagnostic - For Intravenous Use. Rx only [dailymed.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Localization of Neuroendocrine Tumors Using Somatostatin Receptor Imaging With Indium-111-Pentetreotide (OctreoScan) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. quora.com [quora.com]

- 5. Indium in 111 this compound: Package Insert / Prescribing Info [drugs.com]

An In-Depth Technical Guide to the Pharmacokinetics and Biodistribution of Pentetreotide in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic and biodistribution characteristics of Pentetreotide in preclinical models. This compound, a synthetic analogue of the hormone somatostatin, is a crucial component in the diagnostic imaging and peptide receptor radionuclide therapy (PRRT) of neuroendocrine tumors (NETs) and other pathologies that overexpress somatostatin receptors (SSTRs). Understanding its behavior in preclinical settings is fundamental for the development of novel radiopharmaceuticals and therapeutic strategies. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological and procedural frameworks.

Introduction to this compound

This compound is an octapeptide that binds with high affinity to somatostatin receptors, particularly subtypes 2 and 5 (SSTR2 and SSTR5), which are frequently overexpressed on the cell membranes of various tumors. For preclinical and clinical applications, this compound is typically chelated with a bifunctional chelating agent like diethylenetriaminepentaacetic acid (DTPA) and radiolabeled with gamma-emitting radionuclides such as Indium-111 (¹¹¹In) for single-photon emission computed tomography (SPECT) imaging, or with Technetium-99m (⁹⁹mTc). This allows for the non-invasive visualization of tumor lesions and assessment of receptor status.

Mechanism of Action: Somatostatin Receptor Signaling

The biological effects of this compound are initiated by its binding to SSTRs, which are G-protein coupled receptors. This interaction triggers a cascade of intracellular signaling events that ultimately lead to the visualization of tumors upon radiolabeling and can induce anti-proliferative effects. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, modulates various downstream effectors, including ion channels and protein phosphatases, resulting in the inhibition of hormone secretion and cell growth.

Caption: Somatostatin Receptor Signaling Pathway.

Pharmacokinetic Profile of Radiolabeled this compound

The pharmacokinetic properties of this compound are significantly influenced by the choice of radiolabel and the preclinical model used. Generally, radiolabeled this compound exhibits rapid clearance from the bloodstream, primarily through renal excretion.

Table 1: Pharmacokinetic Parameters of Radiolabeled this compound in Preclinical Models

| Radiopharmaceutical | Animal Model | Dose | Cmax | AUC | Half-life (t½) | Clearance | Volume of Distribution (Vd) | Reference |

| ¹¹¹In-pentetreotide | Nude Mice | 0.1 µg | - | - | - | - | - | [1] |

| (with GOT1 tumor) | ||||||||

| ⁹⁹mTc-EDDA/HYNIC-TOC | Wistar Rats | - | - | - | - | 3x higher than ⁹⁹mTc-octreotide | - | [2] |

Note: Comprehensive quantitative data for Cmax, AUC, and Vd in preclinical models is limited in publicly available literature. The table reflects available comparative data. Further targeted studies are often required to establish a complete pharmacokinetic profile.

Biodistribution of Radiolabeled this compound

Biodistribution studies are critical for determining the uptake and retention of radiolabeled this compound in target tissues (tumors) versus non-target organs. This data is essential for calculating radiation dosimetry and assessing the imaging and therapeutic potential of the radiopharmaceutical.

Table 2: Biodistribution of ¹¹¹In-pentetreotide in Nude Mice with Human Carcinoid GOT1 Xenografts

Data is presented as percentage of injected dose per gram of tissue (%ID/g) ± SD.

| Organ | 4 hours | 24 hours | 48 hours | 96 hours |

| Blood | 0.8 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 |

| Tumor | 10.3 ± 2.4 | 12.1 ± 1.9 | 11.2 ± 2.1 | 8.9 ± 1.5 |

| Liver | 1.9 ± 0.3 | 1.5 ± 0.2 | 1.3 ± 0.2 | 1.0 ± 0.1 |

| Spleen | 1.2 ± 0.2 | 1.1 ± 0.1 | 1.0 ± 0.1 | 0.8 ± 0.1 |

| Pancreas | 2.1 ± 0.4 | 1.8 ± 0.3 | 1.6 ± 0.2 | 1.2 ± 0.2 |

| Kidneys | 14.5 ± 2.5 | 12.8 ± 2.0 | 11.5 ± 1.8 | 9.2 ± 1.4 |

| Lungs | 1.5 ± 0.3 | 1.1 ± 0.2 | 0.9 ± 0.1 | 0.7 ± 0.1 |

| Muscle | 0.5 ± 0.1 | 0.3 ± 0.1 | 0.2 ± 0.0 | 0.2 ± 0.0 |

Data adapted from studies on human carcinoid GOT1 xenografts in nude mice.[1][3][4]

Table 3: Biodistribution of ⁹⁹mTc-EDDA/HYNIC-TOC in Nude Mice with AR42J Tumors

Data is presented as percentage of injected dose per gram of tissue (%ID/g).

| Organ | 1 hour | 4 hours |

| Blood | 0.28 | - |

| Tumor | 9.6 | - |

| Liver | 1.06 | - |

| Gut | 1.58 | - |

| Pancreas | 0.45 | - |

| Kidneys | 4.7 | - |

Data represents uptake in unblocked animals.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and reliability of preclinical pharmacokinetic and biodistribution studies.

General Workflow for a Preclinical Biodistribution Study

The following diagram illustrates a typical workflow for conducting a preclinical biodistribution study of a radiolabeled peptide like this compound.

Caption: Workflow for a Preclinical Biodistribution Study.

Detailed Methodologies

Animal Models:

-

Mice: Nude mice (e.g., BALB/c nu/nu) are commonly used for xenograft studies. Animals are typically 4-6 weeks old at the time of tumor cell implantation. Human tumor cell lines, such as the human carcinoid GOT1 or the rat pancreatic tumor cell line AR42J, are subcutaneously injected into the flank of the mice. Tumors are allowed to grow to a palpable size (e.g., 5-10 mm in diameter) before the study commences.

-

Rats: Wistar or Sprague-Dawley rats are often used for pharmacokinetic and biodistribution studies of novel radiolabeled compounds.

Radiopharmaceutical Preparation:

-

¹¹¹In-pentetreotide: Kits for the preparation of ¹¹¹In-pentetreotide are commercially available (e.g., OctreoScan™). The kit typically contains a vial of this compound and a vial of ¹¹¹In chloride solution. The radiolabeling is performed according to the manufacturer's instructions.

-

Radiochemical Purity: The radiochemical purity of the final product is determined using methods like instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC). A radiochemical purity of >95% is generally required for in vivo studies.

Administration and Dosing:

-

The radiolabeled this compound is typically administered via intravenous (tail vein) injection.

-

The injected volume is usually around 100-200 µL for mice.

-

The amount of peptide and radioactivity administered can vary depending on the study's objectives. For biodistribution studies, a tracer dose is used.

Biodistribution Study Procedure:

-

At predetermined time points post-injection (e.g., 1, 4, 24, 48, and 96 hours), groups of animals (typically n=3-5 per time point) are euthanized by an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

-

Blood is collected immediately via cardiac puncture.

-

Organs of interest (e.g., liver, spleen, kidneys, lungs, heart, stomach, intestines, muscle, bone) and the tumor are dissected, rinsed with saline, blotted dry, and weighed.

-

The radioactivity in each tissue sample is measured using a calibrated gamma counter.

-

Standards of the injected radiopharmaceutical are also measured to allow for the calculation of the percentage of the injected dose per gram of tissue (%ID/g).

Data Analysis:

-

The %ID/g for each tissue is calculated using the following formula: %ID/g = (counts per minute in tissue / tissue weight in grams) / (total counts per minute injected) x 100

-

Pharmacokinetic parameters are calculated from the blood concentration-time data using appropriate software.

Conclusion

The preclinical evaluation of this compound's pharmacokinetics and biodistribution is a cornerstone for the development of effective diagnostic and therapeutic radiopharmaceuticals for SSTR-positive tumors. This guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of the underlying biological and procedural frameworks. The presented information highlights the favorable characteristics of radiolabeled this compound, including its rapid clearance and high tumor uptake, which form the basis of its clinical utility. Researchers and drug development professionals can leverage this in-depth technical guide to inform the design and interpretation of future preclinical studies in this important field of nuclear medicine.

References

- 1. Biokinetics of 111In-DTPA-D-Phe(1)-octreotide in nude mice transplanted with a human carcinoid tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of accumulation of 99mTc-octreotide and 99mTc-EDDA/HYNIC-Tyr3-octreotide in the rat kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GOT1 xenografted to nude mice: a unique model for in vivo studies on SSTR-mediated radiation therapy of carcinoid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular Uptake and Internalization of Pentetreotide: A Technical Guide

Abstract

Pentetreotide, a synthetic analog of somatostatin, is a cornerstone in the diagnosis and therapy of neuroendocrine tumors (NETs) due to its high affinity for somatostatin receptors (SSTRs) overexpressed on these tumor cells. When labeled with a radionuclide such as Indium-111 (¹¹¹In), it becomes a powerful tool for scintigraphic imaging (OctreoScan) and peptide receptor radionuclide therapy (PRRT). Understanding the cellular mechanisms governing its uptake, internalization, and subsequent intracellular fate is critical for optimizing its clinical utility. This guide provides an in-depth examination of these processes, supported by quantitative data, detailed experimental protocols, and pathway visualizations for researchers, scientists, and drug development professionals.

Mechanism of Action: From Binding to Internalization

The journey of this compound from the bloodstream to the tumor cell interior is a multi-step process initiated by its specific binding to somatostatin receptors, primarily the SSTR2 subtype.

High-Affinity Receptor Binding

Table 1: Binding Affinity of Octreotide for Human Somatostatin Receptor Subtypes

| Somatostatin Receptor Subtype | Binding Affinity (IC50, nM) |

|---|---|

| SSTR1 | >1000[3] |

| SSTR2 | 0.2 - 2.5[3] |

| SSTR3 | Low affinity[3] |

| SSTR4 | >100 |

| SSTR5 | Lower affinity than SSTR2 |

Note: Data is for Octreotide, which is structurally and functionally similar to this compound. IC50 (half-maximal inhibitory concentration) is a measure of the concentration of a ligand that is required for 50% inhibition of binding of a radioligand; a lower value indicates higher affinity.

Receptor-Mediated Endocytosis

Following the high-affinity binding of this compound to SSTR2, the ligand-receptor complex is rapidly internalized into the cell. This process, known as receptor-mediated endocytosis, is the primary pathway for this compound uptake. As SSTRs are G-protein coupled receptors (GPCRs), their agonist-induced internalization is predominantly believed to occur via clathrin-mediated endocytosis. This involves the clustering of ligand-receptor complexes into specialized regions of the plasma membrane called clathrin-coated pits, which then invaginate and pinch off to form intracellular vesicles.

Intracellular Trafficking and Fate

Once internalized, the vesicle containing the this compound-SSTR2 complex undergoes a series of trafficking events that determine the ultimate fate and therapeutic efficacy of the radiopharmaceutical. The vesicles traffic to early endosomes, which act as sorting stations. From here, the receptor may be recycled back to the cell surface or targeted for degradation. The this compound complex is typically trafficked to lysosomes.

Inside the lysosomes, the peptide component is degraded, but the radiometal chelate (e.g., ¹¹¹In-DTPA) is trapped intracellularly. This prolonged retention of the radionuclide is crucial for both imaging and therapy. For therapeutic applications using Auger electron emitters like ¹¹¹In, the proximity of the decay to the nucleus is critical for inducing DNA damage and cytotoxicity. Studies have shown that the internalized radioactivity can be found in the cytoplasm and translocated to the perinuclear area and into the nucleus, enhancing its therapeutic effect.

Quantitative Data on Cellular Uptake

The uptake of ¹¹¹In-pentetreotide can be quantified both in vitro and in vivo. In clinical settings, Single Photon Emission Computed Tomography (SPECT) is used to measure uptake, often expressed as a ratio to a reference organ (like the liver) or as a Standardized Uptake Value (SUV).

Table 2: Quantitative Uptake of ¹¹¹In-Pentetreotide in Pancreatic Head Lesions

| Parameter (3D ROI Method) | Benign Uptake (n=19) | Pathologic Uptake (n=7) | P-value |

|---|---|---|---|

| Pancreas-to-Liver Ratio | 0.91 ± 0.38 | 8.2 ± 7.3 | <0.001 |

Data adapted from a study on pancreatic head uptake, demonstrating a significant difference between benign and malignant lesions. A ratio threshold of 1.67 provided 100% accuracy in this cohort.

Table 3: Change in SUV for Different Neuroendocrine Tumor Grades

| Parameter | NET Grade 1 (G1) | NET Grade 2 (G2) | P-value |

|---|---|---|---|

| Δtumor SUVmax (24h - 4h) | 19.35 ± 23.26 | -13.30 ± 20.26 | <0.05 |

| Δtumor SUVmean (24h - 4h) | 7.64 ± 15.58 | -8.89 ± 15.45 | <0.05 |

Data adapted from a study quantifying SPECT images. The change in SUV between 4 and 24 hours was significantly higher in lower-grade (G1) tumors compared to higher-grade (G2) tumors, suggesting different retention kinetics.

Experimental Protocols

Several key experimental methodologies are employed to investigate the binding, internalization, and uptake of this compound.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki or IC50) of this compound for SSTR subtypes.

-

Principle: Measures the ability of unlabeled this compound to compete with a known radiolabeled ligand for binding to receptors in cell membrane preparations.

-

Methodology:

-

Membrane Preparation: Cells or tissues expressing the SSTR of interest are homogenized, and the membrane fraction is isolated by centrifugation.

-

Incubation: A fixed concentration of a radiolabeled SSTR ligand (e.g., ¹²⁵I-[Tyr¹¹]-SRIF) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand while allowing the unbound ligand to pass through.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The data is plotted as percent inhibition versus unlabeled ligand concentration. A non-linear regression analysis is used to calculate the IC50 value, which can be converted to the inhibition constant (Ki).

-

Internalization Assay (Acid Wash Method)

This assay quantifies the fraction of receptor-bound ligand that is internalized by the cell versus the fraction that remains on the cell surface.

-

Principle: Cells are incubated with radiolabeled this compound. A subsequent wash with a low-pH buffer (acid wash) strips the surface-bound ligands, which are not yet internalized, allowing for separate quantification of the internalized (acid-resistant) and surface-bound (acid-sensitive) radioactivity.

-

Methodology:

-

Cell Culture: SSTR-expressing cells are cultured in multi-well plates.

-

Incubation: Cells are incubated with ¹¹¹In-pentetreotide at 37°C for various time points to allow for binding and internalization.

-

Acid Wash: At the end of the incubation, the medium is removed. The cells are washed with an ice-cold acidic buffer (e.g., 0.2 M glycine, pH 2.5-3.0) for a short period (e.g., 5-10 minutes) to dissociate surface-bound ligand. This acidic supernatant, containing the surface-bound fraction, is collected.

-

Cell Lysis: The cells are then washed with a neutral buffer and lysed (e.g., with 1M NaOH) to release the internalized radioactivity.

-

Quantification: The radioactivity in both the acid wash supernatant and the cell lysate is measured in a gamma counter.

-

Data Analysis: The percentage of internalized ligand is calculated as (internalized counts) / (internalized counts + surface-bound counts) * 100.

-

SPECT/CT Imaging Protocol

This is the standard clinical method for in vivo quantification and localization of this compound uptake.

-

Principle: ¹¹¹In-pentetreotide is administered to the patient, and a gamma camera detects the emitted photons. SPECT provides 3D information, which is co-registered with a CT scan for anatomical localization.

-

Methodology:

-

Patient Preparation: Patients may be instructed to discontinue long-acting octreotide therapy for 4-6 weeks and short-acting therapy for 24-72 hours prior to the scan to avoid receptor blockade. Bowel preparation with laxatives is often recommended to reduce non-specific abdominal activity.

-

Administration: A standard adult dose of up to 6 mCi (222 MBq) of ¹¹¹In-pentetreotide is administered intravenously.

-

Image Acquisition: Planar whole-body and SPECT/CT images are typically acquired at 4 and 24 hours post-injection. Imaging at 24 hours is preferred for a higher tumor-to-background ratio. A medium-energy collimator is used, and images are acquired using the two main photopeaks of ¹¹¹In (171 and 245 keV).

-

Data Analysis: Images are reviewed to identify areas of focal uptake. For quantitative analysis, regions of interest (ROIs) are drawn over tumors and reference tissues (e.g., liver) to calculate uptake ratios.

-

Conclusion

The cellular uptake of this compound is a highly specific process driven by its strong affinity for the SSTR2 receptor. Its internalization via receptor-mediated endocytosis and subsequent trapping of the radiolabel within lysosomes are fundamental to its success as both a diagnostic imaging agent and a therapeutic radiopharmaceutical. A thorough understanding of these pathways and the quantitative methods used to assess them is essential for the continued development and refinement of SSTR-targeted agents in oncology.

References

An In-depth Technical Guide to Pentetreotide for Imaging Somatostatin Receptor-Positive Tumors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Pentetreotide, a radiolabeled somatostatin analog, and its application in the diagnostic imaging of neuroendocrine tumors (NETs) and other malignancies expressing somatostatin receptors (SSTRs). The document details the agent's mechanism of action, associated signaling pathways, experimental protocols, and quantitative data pertinent to its use in preclinical and clinical research.

Introduction

This compound is a synthetic peptide analog of somatostatin, a naturally occurring hormone that regulates the endocrine system and various cellular functions.[1] When chelated with a radionuclide, typically Indium-111 (¹¹¹In), it forms a radiopharmaceutical used for scintigraphic localization of primary and metastatic neuroendocrine tumors bearing somatostatin receptors.[2] The resulting agent, ¹¹¹In-pentetreotide (commercially known as OctreoScan®), has become a cornerstone in the management of patients with these tumors, aiding in diagnosis, staging, and selection for peptide receptor radionuclide therapy (PRRT).[1][3]

Mechanism of Action

The diagnostic efficacy of ¹¹¹In-pentetreotide relies on its high-affinity binding to somatostatin receptors, which are overexpressed on the cell membranes of many neuroendocrine tumors.[1] There are five subtypes of somatostatin receptors (SSTR1-5), with most NETs predominantly expressing SSTR2. This compound binds with high affinity to SSTR2 and with moderate affinity to SSTR5.

Upon intravenous administration, ¹¹¹In-pentetreotide circulates in the bloodstream and binds to these receptors on tumor cells. The radiopharmaceutical is then internalized by the cell, leading to the accumulation of radioactivity within the tumor. The gamma rays emitted by ¹¹¹In can be detected by a gamma camera, allowing for the visualization of the tumor's location, size, and metastatic spread through planar or single-photon emission computed tomography (SPECT) imaging. The intensity of the signal is generally proportional to the density of somatostatin receptors on the tumor cells.

Somatostatin Receptor Signaling Pathways

The binding of somatostatin or its analogs like this compound to SSTRs initiates a cascade of intracellular signaling events that ultimately lead to anti-proliferative and anti-secretory effects. These G-protein coupled receptors mediate their effects through various pathways, primarily by inhibiting adenylyl cyclase and reducing intracellular cyclic AMP (cAMP) levels. This, in turn, affects downstream effectors like protein kinase A (PKA).

Activation of SSTRs can also lead to the modulation of ion channels, particularly calcium (Ca²⁺) and potassium (K⁺) channels, and the activation of phosphotyrosine phosphatases (PTPs), which play a role in regulating cell growth and apoptosis. The intricate network of these signaling pathways underscores the therapeutic potential of targeting SSTRs in cancer.

Somatostatin receptor signaling cascade.

Quantitative Data

Binding Affinity of this compound for Somatostatin Receptor Subtypes

The binding affinity of this compound and related somatostatin analogs to different SSTR subtypes is crucial for its diagnostic performance. The half-maximal inhibitory concentration (IC50) is a common measure of this affinity, with lower values indicating higher affinity.

| Compound | sst1 (IC50, nM) | sst2 (IC50, nM) | sst3 (IC50, nM) | sst4 (IC50, nM) | sst5 (IC50, nM) |

| [¹¹¹In-DTPA⁰]octreotide (this compound) | >1000 | 2.5 | 236 | >1000 | 39 |

| Octreotide | >1000 | 0.8 | 138 | >1000 | 11 |

| Somatostatin-14 | 1.1 | 0.2 | 0.6 | 1.0 | 0.4 |

| Data compiled from various in vitro binding studies. |

Radiation Dosimetry of ¹¹¹In-Pentetreotide

Understanding the radiation dosimetry is essential for assessing the safety profile of ¹¹¹In-pentetreotide. The following table summarizes the estimated absorbed radiation doses to various organs in an average adult (70 kg) from an intravenous administration of 222 MBq (6 mCi).

| Organ | Absorbed Dose (mGy/222 MBq) | Absorbed Dose (rads/6 mCi) |

| Spleen | 147.73 | 14.77 |

| Kidneys | 108.32 | 10.83 |

| Urinary Bladder Wall | 60.48 | 6.05 |

| Liver | 24.31 | 2.43 |

| Adrenals | 15.11 | 1.51 |

| Thyroid | 14.86 | 1.49 |

| Uterus | 12.67 | 1.27 |

| Ovaries | 9.79 | 0.98 |

| Red Marrow | 6.91 | 0.69 |

| Testes | 5.80 | 0.58 |

| Effective Dose Equivalent | 26.06 mSv | 2.61 rem |

Biodistribution and Tumor Uptake

The biodistribution of ¹¹¹In-pentetreotide is characterized by physiological uptake in several organs, which is important to consider during image interpretation. Tumor uptake can be quantified using the Standardized Uptake Value (SUV), although this is more commonly associated with PET imaging, its application in SPECT is emerging. A more common semi-quantitative method for SPECT is the tumor-to-background ratio.

| Organ/Tumor | Typical Uptake Characteristics |

| Normal Organs | |

| Spleen | High physiological uptake. |

| Kidneys | High physiological uptake due to renal excretion. |

| Liver | Moderate physiological uptake. |

| Thyroid | Faint to moderate physiological uptake. |

| Pituitary Gland | Faint physiological uptake. |

| Bowel | Variable uptake, can increase over time. |

| Tumors | |

| Gastroenteropancreatic NETs | High sensitivity (80-90%). |

| Carcinoid Tumors | High sensitivity (86-95%). |

| Pheochromocytoma/Paraganglioma | Good sensitivity (>85%). |

| Medullary Thyroid Carcinoma | Moderate sensitivity (65-70%). |

| Meningioma | High sensitivity. |

A study on the quantitative analysis of ¹¹¹In-pentetreotide uptake in the pancreatic head using SPECT/CT found that a pancreas-to-liver ratio threshold of 1.67 could differentiate benign from malignant uptake with 100% accuracy. For benign uptake, the ratio was 0.91 ± 0.38, while for pathologic uptake, it was 8.2 ± 7.3.

Experimental Protocols

Radiolabeling of this compound with Indium-111

This protocol outlines the general steps for the preparation of ¹¹¹In-pentetreotide for injection. It is crucial to follow aseptic techniques and adhere to radiation safety guidelines.

Workflow for ¹¹¹In-Pentetreotide preparation.

Materials:

-

This compound kit (containing a vial with lyophilized this compound)

-

Sterile, non-pyrogenic Indium-111 chloride solution

-

Sterile syringes and needles

-

Lead shielding

-

Radiopharmaceutical dose calibrator

-

Materials for quality control (e.g., ITLC strips, solvent)

Procedure:

-

Place the this compound reaction vial in a lead pot.

-

Aseptically add the required activity of ¹¹¹In-chloride to the reaction vial.

-

Gently swirl the vial to ensure complete dissolution and mixing.

-

Allow the reaction to proceed at room temperature for at least 30 minutes.

-

Perform quality control to determine the radiochemical purity.

-

If the radiochemical purity is ≥90%, the preparation is suitable for injection.

-

The final product should be used within 6 hours of preparation.

Quality Control

The radiochemical purity of ¹¹¹In-pentetreotide is typically assessed using instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC). A common ITLC method involves a silica gel impregnated strip and a mobile phase of 0.1 M citrate buffer (pH 5.0). In this system, ¹¹¹In-pentetreotide remains at the origin, while free ¹¹¹In migrates with the solvent front. The percentage of radioactivity at the origin represents the radiochemical purity.

Clinical Imaging Protocol

Patient Preparation:

-

Hydration: Patients should be well-hydrated before and for at least 24 hours after the injection to promote clearance of the radiopharmaceutical and reduce radiation dose to the kidneys.

-

Laxatives: A mild laxative may be administered to reduce bowel activity, which can interfere with abdominal imaging.

-

Somatostatin Analogs: Long-acting somatostatin analog therapy should be discontinued for a period before the scan (e.g., 3-4 weeks for long-acting formulations) to avoid receptor blockade. Short-acting octreotide should be stopped for at least 24 hours.

-

Insulinoma: In patients with suspected insulinoma, an intravenous glucose infusion should be available due to the potential for hypoglycemia.

Administration:

-

The recommended adult dose is typically 111-222 MBq (3-6 mCi) of ¹¹¹In-pentetreotide administered intravenously.

Image Acquisition:

-

Planar Imaging: Whole-body planar images are typically acquired at 4 and 24 hours post-injection. 48-hour imaging may be performed if there is significant bowel activity at 24 hours.

-

SPECT Imaging: SPECT or SPECT/CT is highly recommended for better localization and characterization of lesions, particularly in the abdomen and pelvis. It is usually performed at 24 hours post-injection.

-

Camera and Collimator: A large field-of-view gamma camera equipped with a medium-energy collimator is used.

-

Energy Windows: Dual energy windows are centered around the two principal photopeaks of ¹¹¹In (171 keV and 245 keV).

Image Interpretation

Interpretation of ¹¹¹In-pentetreotide scans requires a thorough understanding of the normal biodistribution of the tracer and potential pitfalls.

Normal Biodistribution:

-

High uptake in the spleen and kidneys.

-

Moderate uptake in the liver.

-

Faint uptake in the pituitary and thyroid glands.

-

Variable and often increasing activity in the bowel over time.

-

Activity in the urinary bladder due to renal excretion.

Abnormal Findings:

-

Focal areas of increased uptake that are not consistent with normal physiological distribution are considered suspicious for SSTR-positive tumors.

-

SPECT/CT is invaluable for differentiating physiological from pathological uptake, for example, distinguishing mesenteric lymph node metastases from bowel activity.

Conclusion

This compound, when radiolabeled with Indium-111, is a well-established and valuable tool for the diagnostic imaging of somatostatin receptor-positive tumors. Its high affinity for SSTR2 allows for sensitive and specific localization of neuroendocrine tumors and their metastases. A thorough understanding of its mechanism of action, quantitative parameters, and detailed experimental protocols is essential for its optimal use in both clinical practice and research settings. The continued development of quantitative SPECT techniques and the advent of PET-based somatostatin analogs are further advancing the field of neuroendocrine tumor imaging.

References

Methodological & Application

Application Notes and Protocols for Quality Control of Radiolabeled Pentetreotide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the quality control of radiolabeled Pentetreotide, specifically Indium-111 (¹¹¹In) this compound. Adherence to these protocols is crucial to ensure the safety and efficacy of the radiopharmaceutical for diagnostic imaging.

Overview of Quality Control Procedures

The quality control of ¹¹¹In-Pentetreotide involves a series of tests to confirm its identity, purity, and safety for parenteral administration. The primary tests include:

-

Radiochemical Purity: To determine the percentage of the total radioactivity that is present in the desired chemical form of ¹¹¹In-Pentetreotide.

-

Radionuclide Identification: To confirm the identity of the radionuclide (Indium-111) and to quantify any radionuclidic impurities.

-

pH Determination: To ensure the pH of the final product is within a physiologically acceptable range.

-

Sterility Testing: To ensure the absence of viable microbial contamination.

-

Bacterial Endotoxin Testing: To quantify the levels of bacterial endotoxins (pyrogens) and ensure they are below the established limit.

A general workflow for the quality control of ¹¹¹In-Pentetreotide is outlined below.

Caption: General Quality Control Workflow for ¹¹¹In-Pentetreotide

Quantitative Data Summary

The following table summarizes the key quality control tests and their acceptance criteria for ¹¹¹In-Pentetreotide.

| Quality Control Test | Method | Acceptance Criteria | Reference |

| Radiochemical Purity | Instant Thin Layer Chromatography (ITLC) or Sep-Pak C18 Cartridge | ≥ 90% ¹¹¹In-Pentetreotide | [1][2][3][4] |

| Radionuclide Identity | Gamma Ray Spectroscopy | Major photopeaks at 0.171 MeV and 0.245 MeV | [5] |

| pH | pH meter or pH-indicator strips | 3.8 – 4.3 | |